1-(tert-Butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid
Overview
Description
1-(tert-Butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid is a compound widely used in organic synthesis, particularly in the protection of amine groups. The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group that can be added to amines under various conditions. This compound is crucial in the synthesis of peptides and other complex organic molecules due to its stability and ease of removal under acidic conditions .
Mechanism of Action
Target of Action
The compound “1-(tert-Butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid” is primarily used as a protecting group in organic synthesis .
Mode of Action
The compound acts as a protecting group for amines, specifically the tert-butyloxycarbonyl (Boc) group . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group is stable and can withstand various reaction conditions, which allows for transformations of other functional groups .
Biochemical Pathways
By protecting reactive amine groups, it allows for selective reactions to occur at other sites in the molecule .
Pharmacokinetics
Its role is to facilitate chemical reactions in a controlled manner, and it is usually removed from the final product .
Result of Action
The primary result of the action of this compound is the protection of amine groups during chemical reactions. This allows for selective reactions to occur at other functional groups in the molecule. Once its role is fulfilled, the Boc group can be removed using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Action Environment
The action of this compound is influenced by the reaction conditions, including the pH, temperature, and the presence of other reactants. For example, the addition of the Boc group to amines requires a base and occurs under aqueous conditions . The removal of the Boc group requires an acidic environment .
Preparation Methods
The synthesis of 1-(tert-Butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid typically involves the reaction of 2-methylpiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in aqueous or organic solvents like tetrahydrofuran (THF) or acetonitrile (MeCN). Industrial production methods often utilize flow microreactor systems to introduce the tert-butoxycarbonyl group efficiently .
Chemical Reactions Analysis
1-(tert-Butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Scientific Research Applications
1-(tert-Butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid is extensively used in scientific research, particularly in:
Comparison with Similar Compounds
1-(tert-Butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid is unique due to its stability and ease of removal under acidic conditions. Similar compounds include:
Phenylmethoxycarbonyl (Cbz) group: Stable under acidic and basic conditions but requires catalytic hydrogenation for removal.
Methoxycarbonyl group: Less stable compared to the Boc group and not as commonly used in peptide synthesis.
tert-Butyl esters: Used in similar applications but differ in their reactivity and stability profiles.
Properties
IUPAC Name |
2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-9(10(14)15)6-5-7-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNCDXAIDIETKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1C(=O)OC(C)(C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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